molecular formula C6H5ClNNaO2S B13193444 Sodium 6-chloro-5-methylpyridine-3-sulfinate

Sodium 6-chloro-5-methylpyridine-3-sulfinate

Cat. No.: B13193444
M. Wt: 213.62 g/mol
InChI Key: MXOMUUITQQRUEK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-chloro-5-methylpyridine-3-sulfinate typically involves the sulfonation of 6-chloro-5-methylpyridine. The reaction is carried out under controlled conditions using sodium sulfite as the sulfonating agent. The process requires precise temperature control and the use of appropriate solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-chloro-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 6-chloro-5-methylpyridine-3-sulfinate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium 6-chloro-5-methylpyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse chemical interactions .

Comparison with Similar Compounds

  • Sodium 6-chloropyridine-3-sulfinate
  • Sodium 5-methylpyridine-3-sulfinate
  • Sodium 6-chloro-5-methylpyridine-2-sulfinate

Comparison: The combination of these substituents makes it unique compared to other similar compounds .

Properties

Molecular Formula

C6H5ClNNaO2S

Molecular Weight

213.62 g/mol

IUPAC Name

sodium;6-chloro-5-methylpyridine-3-sulfinate

InChI

InChI=1S/C6H6ClNO2S.Na/c1-4-2-5(11(9)10)3-8-6(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1

InChI Key

MXOMUUITQQRUEK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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